Chemo-Structural Analysis and Synthetic Utility of 1-Bromo-2-fluoro-4-propoxybenzene
Chemo-Structural Analysis and Synthetic Utility of 1-Bromo-2-fluoro-4-propoxybenzene
This in-depth technical guide details the physicochemical profile, synthetic pathways, and application spectrum of 1-Bromo-2-fluoro-4-propoxybenzene (CAS: 127326-77-6).[1]
Technical Whitepaper | Version 1.0 [1]
Executive Summary
1-Bromo-2-fluoro-4-propoxybenzene is a tri-substituted benzene derivative serving as a critical intermediate in the synthesis of liquid crystalline (LC) mesogens and pharmaceutical bioisosteres .[1] Its structural uniqueness lies in the interplay between the lipophilic propoxy tail, the electron-withdrawing fluorine atom (imparting dielectric anisotropy), and the bromine handle, which facilitates palladium-catalyzed cross-coupling reactions.[1]
This guide provides a rigorous analysis of its molecular weight (including isotopic distribution), synthetic protocols, and handling requirements for research and development applications.
Physicochemical Profile & Molecular Weight Analysis[2][3]
Identity and Nomenclature
Molecular Weight & Isotopic Distribution
For mass spectrometry (MS) and high-precision analytical chemistry, the "average" molecular weight is insufficient due to the significant isotopic abundance of Bromine.[1]
| Parameter | Value | Notes |
| Average Molecular Weight | 233.08 g/mol | Used for molarity calculations in synthesis.[1] |
| Monoisotopic Mass ( | 232.9977 u | The base peak in high-res MS.[1] |
| Isotopic Mass ( | 234.9957 u | The M+2 peak.[1] |
Mass Spectrometry Signature
Bromine exists naturally as
Critical Analytical Note: When integrating LC-MS data, ensure the quantitation method accounts for both isotopic peaks to avoid a ~50% underestimation of concentration.
Synthetic Methodology
The most robust route to 1-Bromo-2-fluoro-4-propoxybenzene is the Williamson Ether Synthesis , utilizing 4-bromo-2-fluorophenol as the nucleophilic scaffold.[1]
Reaction Pathway Diagram
The following diagram illustrates the alkylation logic and the electronic environment affecting the reaction rate.
Figure 1: Williamson Ether Synthesis pathway.[1] The phenoxide ion generated in situ attacks the primary alkyl halide.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of 1-Bromo-2-fluoro-4-propoxybenzene.
Reagents:
-
4-Bromo-2-fluorophenol (1.0 eq)[1]
-
1-Bromopropane (1.2 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Acetonitrile (
) or DMF (Reagent Grade)[1]
Step-by-Step Procedure:
-
Setup: Charge a 250 mL round-bottom flask with 4-bromo-2-fluorophenol (10.0 g, 52.4 mmol) and anhydrous Acetonitrile (100 mL).
-
Activation: Add anhydrous
(14.5 g, 105 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may darken slightly. -
Alkylation: Add 1-bromopropane (7.73 g, 5.7 mL, 62.9 mmol) dropwise via a syringe or addition funnel.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (internal temperature) for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (
, excess ).[1] -
Concentrate the filtrate under reduced pressure (Rotavap).
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M
(2 x 30 mL) to remove unreacted phenol.[1] -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) or vacuum distillation.
Structural Utility & Applications
Liquid Crystal (LC) Engineering
This molecule is a "mesogenic core" building block.[1][5]
-
Dielectric Anisotropy (
): The lateral Fluorine atom at position 2 introduces a dipole moment perpendicular to the molecular long axis. This is crucial for Negative Dielectric Anisotropy LCs used in Vertical Alignment (VA) displays. -
Viscosity Control: The propoxy tail provides flexibility, lowering the rotational viscosity (
) compared to shorter methoxy analogs, improving display response times.
Medicinal Chemistry: Suzuki-Miyaura Coupling
The C-Br bond is highly reactive toward Pd(0) catalysts, allowing the attachment of complex aryl or heteroaryl groups.[1]
Figure 2: Functionalization logic via Suzuki Coupling.[1]
Analytical Characterization (Expected Data)
To validate the synthesized material, compare experimental results against these predicted spectral signatures:
-
NMR (400 MHz,
): -
NMR: Distinct doublets for carbons attached to/near Fluorine due to C-F coupling (
Hz for C-F bond).[1]
Safety & Handling (GHS Standards)
While specific toxicological data for this exact CAS may be limited, handling should follow protocols for halogenated aryl ethers .
| Hazard Class | H-Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm).[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles/face shield. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood.[1] |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether tail or hydrolysis over long periods.
References
-
Kirsch, P. (2022).[6] Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles and Liquid Crystals. Springer International Publishing.[1] (Context on Fluorinated Liquid Crystals).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 1-Bromo-4-fluorobenzene (Analogous Safety Data). Retrieved from [Link]
